4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a carbaldehyde group attached to a biphenyl structure. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the biphenyl core.
Formylation: The final step involves the formylation of the biphenyl derivative to introduce the carbaldehyde group, typically using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl chloride, sodium hydroxide (NaOH)
Electrophilic Aromatic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Electrophilic Aromatic Substitution: Nitrated, sulfonated, or halogenated biphenyl derivatives
Scientific Research Applications
4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The presence of the benzyloxy and fluorine groups can influence its binding affinity and specificity towards molecular targets. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-[1,1’-biphenyl]-2-amine
- 4-Benzoylbiphenyl
- 4’-(Benzyloxy)-2-hydroxybenzaldehyde
Comparison
Compared to similar compounds, 4’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of the fluorine atom and the carbaldehyde group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the carbaldehyde group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUAEMGDXGGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.